

Spectroscopic Profile of 3-Boc-Amino-4-bromopyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Boc-Amino-4-bromopyridine**

Cat. No.: **B1519742**

[Get Quote](#)

An In-Depth Spectroscopic Analysis for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Boc-Amino-4-bromopyridine**, also known as tert-butyl (4-bromopyridin-3-yl)carbamate. This compound is a valuable intermediate in the synthesis of various pharmaceutical agents, making a thorough understanding of its structural and electronic properties, as revealed through spectroscopic techniques, essential for its effective utilization in drug discovery and development. This guide will delve into the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data, offering insights into the molecule's unique characteristics.

Introduction to 3-Boc-Amino-4-bromopyridine

3-Boc-Amino-4-bromopyridine is a substituted pyridine derivative featuring a bromine atom at the 4-position and a tert-butoxycarbonyl (Boc) protected amine at the 3-position. The presence of these functional groups makes it a versatile building block in organic synthesis, allowing for a variety of chemical transformations. The Boc protecting group provides a stable yet readily cleavable means of masking the reactivity of the amino group, enabling selective reactions at other positions of the pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following sections detail the ^1H and ^{13}C NMR data for **3-Boc-Amino-4-bromopyridine**, providing a basis for its unambiguous identification and characterization.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **3-Boc-Amino-4-bromopyridine** provides valuable information about the electronic environment of the protons in the molecule. The spectrum was recorded on a 400 MHz instrument in deuterated chloroform (CDCl₃)[1].

Table 1: ¹H NMR Spectroscopic Data for **3-Boc-Amino-4-bromopyridine**[1]

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
9.31	s	-	1H	H-2 (Pyridine)
8.10	d	5.2	1H	H-6 (Pyridine)
7.45	d	5.2	1H	H-5 (Pyridine)
6.83	bs	-	1H	NH (Amine)
1.54	s	-	9H	C(CH ₃) ₃ (Boc)

The downfield singlet at 9.31 ppm is assigned to the proton at the 2-position of the pyridine ring, deshielded by the adjacent nitrogen atom and the bromine at the 4-position. The two doublets at 8.10 and 7.45 ppm correspond to the protons at the 6 and 5-positions of the pyridine ring, respectively, with a coupling constant of 5.2 Hz, which is typical for ortho-coupling in a pyridine system. The broad singlet at 6.83 ppm is attributed to the amine proton of the Boc group. The large singlet at 1.54 ppm, integrating to nine protons, is characteristic of the tert-butyl group of the Boc protecting group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The spectrum was recorded on a 100 MHz instrument in CDCl₃[1].

Table 2: ¹³C NMR Spectroscopic Data for **3-Boc-Amino-4-bromopyridine**[1]

Chemical Shift (δ) ppm	Assignment
152.0	C=O (Boc)
144.3	C-6 (Pyridine)
142.3	C-2 (Pyridine)
133.9	C-3 (Pyridine)
127.1	C-5 (Pyridine)
122.2	C-4 (Pyridine)
82.1	$\text{C}(\text{CH}_3)_3$ (Boc)
28.4	$\text{C}(\text{CH}_3)_3$ (Boc)

The carbonyl carbon of the Boc group appears at 152.0 ppm. The signals for the pyridine ring carbons are observed between 122.2 and 144.3 ppm. The quaternary carbon of the tert-butyl group is found at 82.1 ppm, and the methyl carbons of the Boc group resonate at 28.4 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **3-Boc-Amino-4-bromopyridine** was recorded using a KBr pellet[1].

Table 3: IR Spectroscopic Data for **3-Boc-Amino-4-bromopyridine**[1]

Wavenumber (cm ⁻¹)	Assignment
3228	N-H Stretch
3125	C-H Stretch (Aromatic)
1974	Overtone/Combination Bands
1727	C=O Stretch (Amide I)
1568	C=C Stretch (Pyridine Ring)
1456	C-H Bend (Methyl)
1164	C-O Stretch

The IR spectrum shows a characteristic N-H stretching vibration at 3228 cm⁻¹. The strong absorption at 1727 cm⁻¹ is assigned to the carbonyl stretching of the Boc protecting group. The bands corresponding to the aromatic C-H and C=C stretching of the pyridine ring are also observed.

Experimental Protocols

The spectroscopic data presented in this guide were obtained from the following experimental procedures as described in the cited literature[1].

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 400 MHz and 100 MHz spectrometer, respectively. The samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

The IR spectrum was recorded on a spectrometer using a potassium bromide (KBr) pellet.

Visualization of Molecular Structure

To aid in the interpretation of the spectroscopic data, the following diagram illustrates the structure of **3-Boc-Amino-4-bromopyridine** with atom numbering.

Caption: Molecular structure of **3-Boc-Amino-4-bromopyridine**.

Conclusion

The spectroscopic data presented in this technical guide provide a comprehensive characterization of **3-Boc-Amino-4-bromopyridine**. The ^1H NMR, ^{13}C NMR, and IR spectra are consistent with the assigned structure and provide a reliable reference for researchers working with this important synthetic intermediate. This information is critical for reaction monitoring, quality control, and the overall success of synthetic campaigns in the pharmaceutical and chemical industries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-Boc-Amino-4-bromopyridine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1519742#spectroscopic-data-for-3-boc-amino-4-bromopyridine-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com